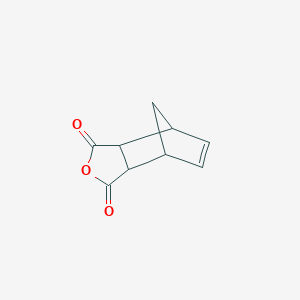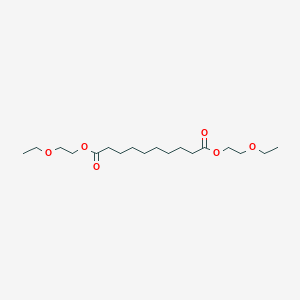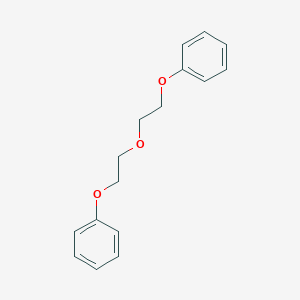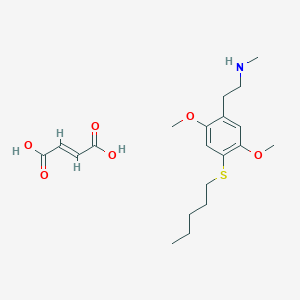
Chlordane
Descripción general
Descripción
Chlordane is a man-made organochlorine pesticide that was used extensively in the United States until the late 1980s. It is a persistent organic pollutant (POP) that has been linked to a number of health and environmental problems. This compound is a broad-spectrum pesticide that is effective against a wide range of pests, including termites, cockroaches, fleas, and ticks. It is also used in agricultural and structural pest control applications. The use of this compound has been banned in the United States and other countries due to its potential to cause long-term health and environmental damage.
Aplicaciones Científicas De Investigación
Insecticida para estructuras y cultivos
Chlordane es un insecticida de contacto versátil y de amplio espectro que se utiliza normalmente para proteger estructuras y cultivos . Se ha utilizado ampliamente para combatir una variedad de plagas, proporcionando una barrera protectora para edificios y productos agrícolas .
Uso en césped, céspedes y árboles ornamentales
Además de su uso en estructuras y cultivos, this compound también se puede utilizar en césped, céspedes y árboles ornamentales . Esto lo convierte en una herramienta valiosa para mantener la salud y la estética de varios paisajes .
Uso en zanjas de drenaje
This compound también ha encontrado aplicación en zanjas de drenaje . Sus propiedades insecticidas ayudan a controlar las plagas que podrían dañar el funcionamiento de estas vías fluviales .
Monitoreo ambiental
Debido a su persistencia en el medio ambiente, this compound se ha utilizado como indicador en el monitoreo ambiental . Su presencia en el suelo y los cuerpos de agua puede proporcionar información valiosa sobre los niveles de contaminación y la salud de los ecosistemas .
Investigación sobre los efectos en la salud
Las investigaciones sugieren que la exposición a this compound tiene el potencial de causar efectos adversos en la salud . Esto ha llevado a numerosos estudios que investigan su impacto en la salud humana, contribuyendo a nuestra comprensión de los riesgos asociados con la exposición a los pesticidas
Mecanismo De Acción
Target of Action
Chlordane, an organochlorine compound, was primarily used as a pesticide . It was used extensively in agriculture and for termite treatment in buildings . The primary targets of this compound are various types of insects, including termites .
Mode of Action
It is known to be a broad-spectrum contact insecticide . This means it kills insects upon direct contact. It is also classified as an endocrine-disrupting chemical , which means it may interfere with hormone biosynthesis, metabolism, or action, resulting in an unbalanced hormonal function.
Biochemical Pathways
As an endocrine disruptor, it can potentially interfere with various hormonal pathways
Pharmacokinetics
This compound is known to persist in the environment and in humans/animals, readily accumulating in lipids (fats) of humans and animals . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . A breakdown product of this compound, the metabolite oxythis compound, accumulates in blood and adipose tissue with age .
Result of Action
Exposure to this compound has been linked to various health effects. It mainly affects the nervous system and liver in people and animals . Symptoms such as headaches, irritability, confusion, dizziness, and tremors have been reported in people exposed to high concentrations of this compound . It has also been linked to cancers, diabetes, and neurological disorders .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. It attaches strongly to sediment and particles in the water column . This compound’s persistence in the environment and its potential to bioaccumulate make it a long-lasting pollutant . Its action can also be influenced by the specific conditions of its application, such as soil type and climate .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Chlordane interacts with various enzymes, proteins, and other biomolecules. The principal method for its qualitative and quantitative determination is gas-liquid chromatography with electron capture detection .
Cellular Effects
This compound has been linked to cancers, diabetes, and neurological disorders . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been linked to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "Chlordane can be synthesized using a multi-step process starting from hexachlorocyclopentadiene.", "Starting Materials": [ "Hexachlorocyclopentadiene", "Aluminum chloride", "Sodium hydroxide", "Benzene", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Hexachlorocyclopentadiene is reacted with aluminum chloride to form a complex intermediate.", "Step 2: The intermediate is treated with sodium hydroxide to form an alcohol.", "Step 3: The alcohol is reacted with benzene and sulfuric acid to form a diene intermediate.", "Step 4: The diene intermediate is treated with aluminum chloride to form a chlorinated intermediate.", "Step 5: The chlorinated intermediate is treated with sodium bicarbonate to form chlordane.", "Step 6: Chlordane is purified using methanol, hydrochloric acid, and sodium sulfate." ] } | |
Número CAS |
57-74-9 |
Fórmula molecular |
C10H6Cl8 |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
(1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1 |
Clave InChI |
BIWJNBZANLAXMG-YQELWRJZSA-N |
SMILES isomérico |
C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Impurezas |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Punto de ebullición |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
Densidad |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
Punto de inflamación |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Otros números CAS |
57-74-9 |
Descripción física |
Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH] Solid; [Cerilliant MSDS] White odorless crystals; [Sigma-Aldrich MSDS] TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID. Amber-colored, viscous liquid with a pungent, chlorine-like odor. Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Vida útil |
Dehydrohalogenates in presence of alkali |
Solubilidad |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
Sinónimos |
Octachloro-hexahydro-methano-1H-indene |
Densidad de vapor |
14: (air= 1 at boiling point of chlordane) 14 |
Presión de vapor |
0.00001 [mmHg] 0.000036 [mmHg] 0.0000503 [mmHg] 9.75X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 25 °C: 0.0013 0.00001 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



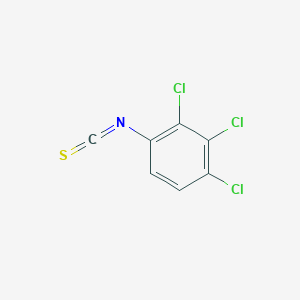
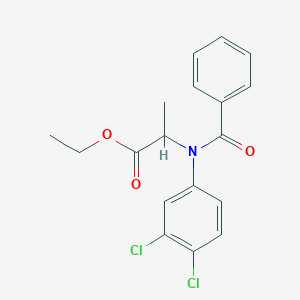
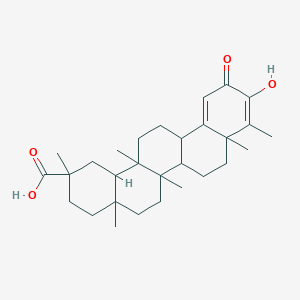

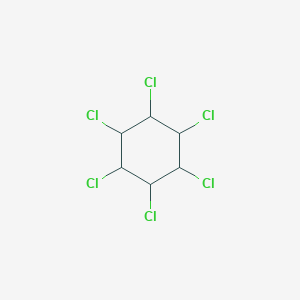
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
